N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine

Catalog No.
S14086956
CAS No.
M.F
C21H23NO5
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-t...

Product Name

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine

IUPAC Name

(2S,3R)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxybutanoic acid

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H23NO5/c1-3-22(19(13(2)23)20(24)25)21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19,23H,3,12H2,1-2H3,(H,24,25)/t13-,19+/m1/s1

InChI Key

DQCUWAFCSDXWRO-YJYMSZOUSA-N

Canonical SMILES

CCN(C(C(C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CCN([C@@H]([C@@H](C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine, also known as N-Fmoc-L-threonine, is a derivative of the amino acid L-threonine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in peptide synthesis to protect the amino group of amino acids. The chemical structure of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine includes a fluorenyl ring, a methoxy group, and an ethyl substituent on the nitrogen atom, contributing to its stability and reactivity in various

Typical for amino acids and their derivatives:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other amines, allowing the free amino group to participate in further peptide bond formation.
  • Acylation Reactions: The amino group can react with various acylating agents to form amides or other derivatives, facilitating the synthesis of complex peptides.
  • Coupling Reactions: This compound can be coupled with other protected amino acids using coupling reagents such as DIC (diisopropylcarbodiimide) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form peptide chains.

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine typically involves the following steps:

  • Starting Material Preparation: L-threonine is reacted with an appropriate protecting agent to introduce the Fmoc group.
  • Acylation: The protected L-threonine is then acylated with an ethyl amine derivative under controlled conditions.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

For example, one method involves suspending O-tert-butyl-L-threonine in dioxane and performing an acylation reaction with fluorenylmethoxycarbonyl azide, followed by extraction and purification .

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is primarily used in:

  • Peptide Synthesis: As a protected amino acid, it serves as a key intermediate in the synthesis of peptides for research and therapeutic applications.
  • Bioconjugation: It can be utilized in the development of bioconjugates for targeted drug delivery systems.
  • Research: It is employed in studies related to protein engineering and modification.

Interaction studies involving N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine focus on its role in peptide formation and its interactions with various coupling reagents and other amino acids during synthesis. These studies help elucidate the efficiency of peptide bond formation and the stability of the resulting peptides.

Several compounds share structural similarities with N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine, particularly those containing Fmoc groups or variations of L-threonine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
O-tert-butyl-N-(9H-fluoren-9-ylmethoxy)carbonylthreonineC23H27NO5Contains a tert-butyl group for enhanced steric protection .
N-Fmoc-L-serineC19H25NO5Similar protective group but different side chain; used for serine incorporation .
N-Fmoc-L-alanineC17H21NO4A simpler structure used widely in peptide synthesis .

These compounds highlight the versatility of Fmoc-protected amino acids in synthetic chemistry while showcasing the unique structural features that differentiate N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine from its counterparts.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

369.15762283 g/mol

Monoisotopic Mass

369.15762283 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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